2-Phenoxyphenethylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Phenoxyphenethylamine involves various chemical reactions, including copper(I)-catalyzed tandem transformations for synthesizing 2-(phenylthio)phenols from simple phenols and aromatic halides using dimethyl sulfoxide as the oxidant. These transformations accomplish through a sequence of C-S coupling and C-H functionalization (Xu et al., 2010). Additionally, mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) have been synthesized via 1,3-dipolar cycloadditions, demonstrating the chemical versatility of related compounds (Mukhopadhyay et al., 2009).
Molecular Structure Analysis
Investigations into the molecular structure of alkylaminophenol compounds, which are chemically related to 2-Phenoxyphenethylamine, have been carried out using a combination of spectroscopic techniques and theoretical calculations. These studies provide insight into the electronic and structural properties, including bond lengths, dihedral angles, and bond angles, significantly contributing to the understanding of the molecular architecture of these compounds (Ulaş, 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-Phenoxyphenethylamine derivatives have been explored through various synthesis methods, including reactions that yield chlorinated 2-phenoxyphenols and their structural determination via NMR and GC-MS techniques. These methods provide valuable information on the chemical behavior and properties of the compounds (Knuutinen et al., 1983).
Physical Properties Analysis
Research on the synthesis and characterization of compounds related to 2-Phenoxyphenethylamine, including Schiff base molecules, offers insights into their physical properties. For instance, the crystal structure and spectroscopic studies of such compounds shed light on their physical characteristics and stability under various conditions (Tunç et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-Phenoxyphenethylamine derivatives, such as water-soluble linear and heterocyclic phosphino amino acids from 2-phosphinophenols, reveal the compound's functional versatility and potential for further chemical modifications. These studies highlight the significance of substituent effects on the compound's chemical properties, demonstrating the wide range of chemical reactivity and applicability (Karasik et al., 2001).
Scientific Research Applications
Medicinal Chemistry : 2-Phenethylamines are pivotal in medicinal chemistry, playing a key role in discovering new bioactive compounds and targeting therapeutic targets (Nieto et al., 2023).
Synthesis of Bioactive Compounds : They are used in the synthesis of 2-(phenylthio)phenols, which have potential applications in pharmaceuticals and cosmetics. This synthesis is facilitated by a Copper(I)-catalyzed tandem transformation method (Xu et al., 2010).
Drug Abuse and Neurotoxicity : Derivatives like 2C-C and 2C-P are known for their abuse potential and can induce neurotoxicity in rodents by affecting dopaminergic signaling and causing neuroinflammation at high doses (Kim et al., 2021).
Phenolic Cyclization : Phenolic cyclization of 2-(3-hydroxyphenyl)-2-methylethylamine and 2-(3-hydroxyphenyl)phenethylamine with various carbonyl compounds produces a variety of 1-spirocycloalkano- and 1-spiroheterocycl derivatives (Kametani et al., 1970).
Pharmacological Effects : Oral administration of 2C-B, a derivative, increases blood pressure, heart rate, and induces mild psychedelic effects (Papaseit et al., 2018).
Conformational Preferences : 2-Phenethylamines prefer a folded gauche conformation, indicating an interaction between amino groups and aromatic rings (Urban et al., 1997).
Uptake in Cardiac Tissue : Hydroxuphenethylamines and phenethanolamines show high affinities for uptake into cardiac tissue (Rotman et al., 1975).
Drug-Drug Interactions : They are substrates for MAO-A and MAO-B enzymes, making them susceptible to interactions with MAO inhibitors (Theobald & Maurer, 2007).
Drug Metabolism and Toxicology : The metabolism and detection of designer drugs like 2C-I in rats can be studied using GC/MS and CE/MS techniques (Theobald et al., 2006).
Receptor Interaction : Substituted N-benzylphenethylamines show high potency as agonists at 5HT2A receptors, but very low potency at 5HT1A receptors (Eshleman et al., 2018).
Public Health and Safety : Authorities are encouraged to promote availability of standards and knowledge regarding 2C-series phenethylamine designer drugs to prevent potential intoxications (de Boer & Bosman, 2004).
Herbicide Safety : The herbicide 2,4-D meets safety standards for countries where registered, showing low-to-moderate acute oral toxicity and low potential for reproductive and neurotoxicity (Bus & Hammond, 2007).
Safety And Hazards
properties
IUPAC Name |
2-(2-phenoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUNHSMQAVTNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393745 | |
Record name | 2-Phenoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyphenethylamine | |
CAS RN |
118468-16-9 | |
Record name | 2-Phenoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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